molecular formula C29H42N2O2 B12574941 (E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene CAS No. 185822-65-5

(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene

Cat. No.: B12574941
CAS No.: 185822-65-5
M. Wt: 450.7 g/mol
InChI Key: GAVRYNIHXIIIFC-UHFFFAOYSA-N
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Description

(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene is an organic compound belonging to the class of azobenzenes Azobenzenes are characterized by the presence of a diazene group (N=N) linking two phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene typically involves the following steps:

    Formation of the diazene group: This can be achieved through the reaction of aniline derivatives with nitrous acid, followed by coupling with another aniline derivative.

    Alkylation: The phenyl rings are then alkylated with hexyloxy and undec-10-en-1-yloxy groups using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction can convert the diazene group to an amine group.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene has several scientific research applications:

    Chemistry: Used as a photoresponsive material in studies of molecular switches and light-induced molecular motion.

    Biology: Investigated for its potential in controlling biological processes through light activation.

    Medicine: Explored for use in drug delivery systems where light can trigger the release of therapeutic agents.

    Industry: Utilized in the development of smart materials and coatings that respond to light stimuli.

Mechanism of Action

The mechanism of action of (E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene involves the trans-cis isomerization of the diazene group upon exposure to light. This photoisomerization can induce conformational changes in the molecule, affecting its interaction with molecular targets. The pathways involved include:

    Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules, altering their function.

    Pathways: Light-induced isomerization can activate or deactivate specific biochemical pathways, making it useful in photopharmacology.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: The parent compound with a simpler structure.

    Disperse Orange 3: A dye with similar photoresponsive properties.

    4,4’-Dihydroxyazobenzene: Another azobenzene derivative with hydroxyl groups.

Uniqueness

(E)-1-[4-(Hexyloxy)phenyl]-2-{4-[(undec-10-en-1-yl)oxy]phenyl}diazene is unique due to its specific alkyl substitutions, which enhance its solubility and photoresponsive behavior compared to simpler azobenzenes. This makes it particularly suitable for applications requiring precise control over molecular motion and interactions.

Properties

CAS No.

185822-65-5

Molecular Formula

C29H42N2O2

Molecular Weight

450.7 g/mol

IUPAC Name

(4-hexoxyphenyl)-(4-undec-10-enoxyphenyl)diazene

InChI

InChI=1S/C29H42N2O2/c1-3-5-7-9-10-11-12-13-15-25-33-29-22-18-27(19-23-29)31-30-26-16-20-28(21-17-26)32-24-14-8-6-4-2/h3,16-23H,1,4-15,24-25H2,2H3

InChI Key

GAVRYNIHXIIIFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCC=C

Origin of Product

United States

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